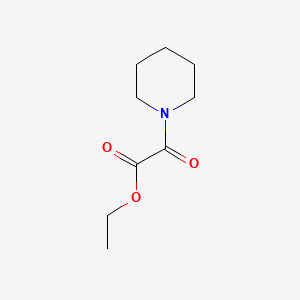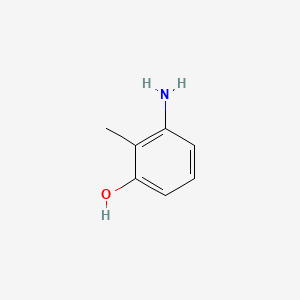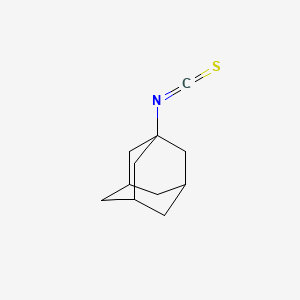
2-(4-Bromobenzyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromobenzyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-bromobenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and bromobenzyl groups imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.
Applications De Recherche Scientifique
2-(4-Bromobenzyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of biologically active pyridine derivatives with antimicrobial properties.
Materials Science: Employed in the development of novel materials with specific electronic properties.
Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
Target of Action
2-(4-Bromobenzyl)pyridine is a pyridine derivative that has been found to exhibit antimicrobial activity . The primary targets of this compound are microbial strains such as E. coli, B. mycoides, and C. albicans . These organisms play a crucial role in various infections, and the compound’s ability to inhibit their growth contributes to its antimicrobial properties.
Mode of Action
It is known that pyridine derivatives can interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions . For instance, the bromine atom in the compound can participate in free radical reactions, leading to changes in the microbial cell structure and function .
Biochemical Pathways
It is known that pyridine derivatives can interfere with several microbial metabolic pathways . For instance, they can disrupt the synthesis of essential microbial proteins or nucleic acids, thereby inhibiting microbial growth .
Result of Action
The primary result of the action of this compound is the inhibition of microbial growth . This is evidenced by its antimicrobial activity against strains such as E. coli, B. mycoides, and C. albicans . The compound’s action results in a decrease in the viability of these microbes, thereby helping to control infections caused by them.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzyl)pyridine typically involves the reaction of 4-bromobenzyl chloride with pyridine in the presence of a base such as sodium amide. The reaction is carried out in an organic solvent like benzene at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromobenzyl)pyridine undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using ruthenium complexes in dichloromethane at room temperature.
Substitution: Suzuki–Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Ruthenium complexes, dichloromethane, air as an oxidant.
Substitution: Palladium catalysts, boron reagents, organic solvents.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Substitution: Formation of various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
2-Bromopyridine: Another brominated pyridine derivative used in organic synthesis.
4-Bromobenzylamine: A compound with a similar bromobenzyl group but different functional group (amine instead of pyridine).
Uniqueness: 2-(4-Bromobenzyl)pyridine is unique due to the combination of the pyridine ring and the 4-bromobenzyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a versatile compound in both research and industrial settings.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMXFCFRLZAZMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290763 |
Source


|
| Record name | 2-(4-bromobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74129-15-0 |
Source


|
| Record name | NSC70948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-bromobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone](/img/structure/B1266683.png)








![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B1266700.png)
